REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:18]([N:20]1[CH2:25][CH2:24][N:23]([CH2:26][CH2:27][O:28][CH2:29][CH2:30][O:31][C:32](=[O:34])[CH3:33])[CH2:22][CH2:21]1)=O)C(C)=O>O=P(Cl)(Cl)Cl>[C:32]([O:31][CH2:30][CH2:29][O:28][CH2:27][CH2:26][N:23]1[CH2:24][CH2:25][N:20]([C:18]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[S:11][C:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=3[N:1]=2)[CH2:21][CH2:22]1)(=[O:34])[CH3:33]
|
Name
|
2-(2-acetamino-phenylsulfanyl)-phenyl-{4(2-(2-acetoxyethoxy)ethyl]piperazin-1-yl}methanone
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=C(C=CC=C1)SC1=C(C=CC=C1)C(=O)N1CCN(CC1)CCOCCOC(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Excess of POCl3 was evaporated
|
Type
|
ADDITION
|
Details
|
water 50 ml and methanol (5 ml) were carefully added to the residue
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature until all material
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
ADDITION
|
Details
|
The pH of the water was adjusted to 10-11 by addition of NaOH
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with toluene 2×50 ml
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOCCN1CCN(CC1)C1=NC2=C(SC3=C1C=CC=C3)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |